molecular formula C9H19N B1461495 (Cyclopropylmethyl)(pentan-2-yl)amine CAS No. 1019504-49-4

(Cyclopropylmethyl)(pentan-2-yl)amine

Cat. No.: B1461495
CAS No.: 1019504-49-4
M. Wt: 141.25 g/mol
InChI Key: YCBOLXYPKRPWDC-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(pentan-2-yl)amine is an organic compound that belongs to the class of amines It features a cyclopropylmethyl group and a pentan-2-yl group attached to the nitrogen atom

Properties

IUPAC Name

N-(cyclopropylmethyl)pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-4-8(2)10-7-9-5-6-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBOLXYPKRPWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)(pentan-2-yl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a primary amine. For instance, cyclopropylmethyl bromide can react with pentan-2-ylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylmethyl)(pentan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

(Cyclopropylmethyl)(pentan-2-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(pentan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The pentan-2-yl group contributes to the hydrophobic interactions, enhancing the compound’s stability and activity in biological systems.

Comparison with Similar Compounds

    Cyclopropylamine: Lacks the pentan-2-yl group, making it less hydrophobic.

    Pentan-2-ylamine: Does not have the cyclopropylmethyl group, resulting in different steric properties.

    Cyclopropylmethylamine: Similar structure but lacks the additional alkyl chain, affecting its reactivity and applications.

Uniqueness: (Cyclopropylmethyl)(pentan-2-yl)amine is unique due to the combination of the cyclopropylmethyl and pentan-2-yl groups, which confer distinct steric and hydrophobic properties. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Cyclopropylmethyl)(pentan-2-yl)amine
Reactant of Route 2
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(Cyclopropylmethyl)(pentan-2-yl)amine

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